molecular formula C13H15BrN2O B5013236 N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine

N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine

Cat. No.: B5013236
M. Wt: 295.17 g/mol
InChI Key: UNHCXEYBNYVJRY-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is a complex organic compound that features a brominated furan ring, a methylated amine group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .

  • Step 1: Bromination of Furan

      Reagents: Furan, bromine

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Product: 5-bromofuran

  • Step 2: Formation of 5-bromofuran-2-ylmethylamine

      Reagents: 5-bromofuran, methylamine

      Conditions: Room temperature, solvent (e.g., ethanol)

      Product: 5-bromofuran-2-ylmethylamine

  • Step 3: Coupling with 2-pyridin-2-ylethanamine

      Reagents: 5-bromofuran-2-ylmethylamine, 2-pyridin-2-ylethanamine, palladium catalyst, base (e.g., potassium carbonate)

      Conditions: Elevated temperature, solvent (e.g., toluene)

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Hydrogen-substituted furan ring

    Substitution: Various substituted furan derivatives

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromofuran-2-ylmethylamine
  • N-methyl-2-pyridin-2-ylethanamine
  • N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to the combination of its brominated furan ring and pyridine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-16(10-12-5-6-13(14)17-12)9-7-11-4-2-3-8-15-11/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHCXEYBNYVJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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